N-benzyl-1-(4-bromophenyl)methanamine
Overview
Description
N-benzyl-1-(4-bromophenyl)methanamine is an organic compound that belongs to the class of substituted phenylmethanamines It is characterized by the presence of a benzyl group attached to a methanamine moiety, which is further substituted with a bromine atom at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-1-(4-bromophenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with benzylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-bromobenzyl bromide in an appropriate solvent such as dichloromethane.
- Add benzylamine to the solution.
- Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-bromophenyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methanamine moiety can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Scientific Research Applications
N-benzyl-1-(4-bromophenyl)methanamine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including as a precursor for the development of therapeutic agents.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-bromophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and the benzyl group can influence its binding affinity and selectivity towards molecular targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-bromophenyl)methanamine
- N-benzyl-1-(3-bromophenyl)methanamine
- 4-bromo-N-methylbenzylamine
Uniqueness
N-benzyl-1-(4-bromophenyl)methanamine is unique due to the specific positioning of the bromine atom at the para position of the phenyl ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its ortho- and meta-substituted analogs. Additionally, the presence of the benzyl group can enhance its lipophilicity and membrane permeability, which are important factors in its biological activity.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-phenylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBYDLUZMIWCRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397696 | |
Record name | N-benzyl-1-(4-bromophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55096-89-4 | |
Record name | 4-Bromo-N-(phenylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55096-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-1-(4-bromophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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